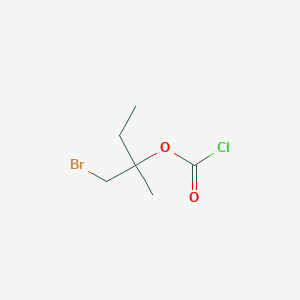![molecular formula C16H13N3O2 B14375957 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one CAS No. 88404-49-3](/img/structure/B14375957.png)
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions. The general synthetic route can be summarized as follows:
Starting Materials: 2-aminobenzamide and 2-methoxybenzaldehyde.
Catalyst: Commonly used catalysts include acetic acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction mixture is refluxed in a suitable solvent such as ethanol or methanol for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can also be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity as an antibacterial, antifungal, and anticancer agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory properties.
2-Methylquinazolin-4(3H)-one: Exhibits anticonvulsant and sedative activities.
2,3-Disubstituted Quinazolinones: These compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects
Uniqueness
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one stands out due to its unique methoxyphenyl substituent, which imparts distinct pharmacological properties. This structural feature enhances its potential as a therapeutic agent compared to other quinazolinone derivatives .
特性
CAS番号 |
88404-49-3 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
3-[(2-methoxyphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3 |
InChIキー |
TZNZWPDKIFWTNL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
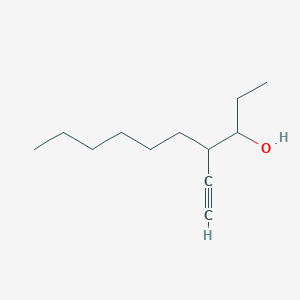
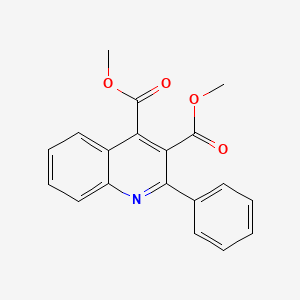
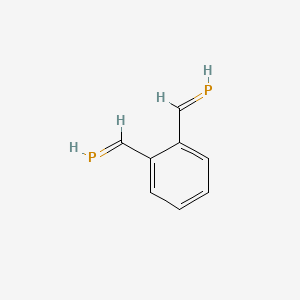
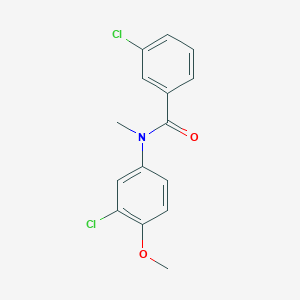
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)

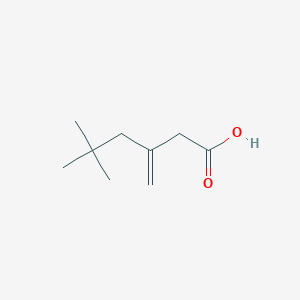
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)

